Welcome to the BenchChem Online Store!
molecular formula C4H6N4O B1664886 5-Aminoimidazole-4-carboxamide CAS No. 360-97-4

5-Aminoimidazole-4-carboxamide

Cat. No. B1664886
M. Wt: 126.12 g/mol
InChI Key: DVNYTAVYBRSTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06797828B1

Procedure details

Water (50 ml) and an aqueous solution of 25% NaOH (43.0 g) were added to 8 g of N-(2-amino-1,2-dicyanovinyl) formamidine (hereinafter abbreviated as AMD), and reacted under reflux for 2 hours. This aqueous solution was cooled to room temperature or below and adjusted the pH to 7 by adding 35% hydrochloric acid. The reaction solution was concentrated and exsiccated under reduced pressure followed by adding ethanol, and subsequently insoluble sodium chloride was filtrated and removed. The filtrate was treated with activated carbon and then concentrated to afford an ethanol solution of AICA. To lower the pH to 3 or less, 35% hydrochloric acid was added to this, cooled to 10° C. or less, and subsequently generated crystal was filtrated. This crystal was dried to yield 8.1 g of 4(5)-aminoimidazole-5-carboxamide (hereinafter abbreviated as AICA) hydrochloride (yield: 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH2:3][C:4](C#N)=[C:5]([NH:8][CH:9]=[NH:10])[C:6]#[N:7].Cl>O>[CH:9]1[NH:8][C:5]([C:4]([NH2:3])=[O:1])=[C:6]([NH2:7])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
NC(=C(C#N)NC=N)C#N
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
This aqueous solution was cooled to room temperature or below
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
ADDITION
Type
ADDITION
Details
by adding ethanol, and subsequently insoluble sodium chloride
FILTRATION
Type
FILTRATION
Details
was filtrated
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
The filtrate was treated with activated carbon
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=C(N1)C(=O)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.